molecular formula C8H15N3O4S B12719494 2,6-Dimethylbenzene-1,3,5-triamine sulphate CAS No. 94135-21-4

2,6-Dimethylbenzene-1,3,5-triamine sulphate

Cat. No.: B12719494
CAS No.: 94135-21-4
M. Wt: 249.29 g/mol
InChI Key: MOVJQGOQYSIWMW-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzene-1,3,5-triamine sulphate is an organic compound with the molecular formula C8H15N3O4S It is a derivative of benzene, characterized by the presence of three amine groups and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzene-1,3,5-triamine sulphate typically involves the nitration of 2,6-dimethylbenzene, followed by reduction to form the corresponding triamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzene-1,3,5-triamine sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The amine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,6-Dimethylbenzene-1,3,5-triamine sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzene-1,3,5-triamine sulphate involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

    2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but different positioning of methyl groups.

    1,3,5-Triaminobenzene: Lacks the methyl groups present in 2,6-Dimethylbenzene-1,3,5-triamine sulphate.

Uniqueness: this compound is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

94135-21-4

Molecular Formula

C8H15N3O4S

Molecular Weight

249.29 g/mol

IUPAC Name

2,4-dimethylbenzene-1,3,5-triamine;sulfuric acid

InChI

InChI=1S/C8H13N3.H2O4S/c1-4-6(9)3-7(10)5(2)8(4)11;1-5(2,3)4/h3H,9-11H2,1-2H3;(H2,1,2,3,4)

InChI Key

MOVJQGOQYSIWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)N)C)N.OS(=O)(=O)O

Origin of Product

United States

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